6-chloro-1-methyl-1H-Indazole-5-carboxylic acid 6-chloro-1-methyl-1H-Indazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959847
InChI: InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15959847

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1-methyl-1H-Indazole-5-carboxylic acid -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name 6-chloro-1-methylindazole-5-carboxylic acid
Standard InChI InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14)
Standard InChI Key FNMMIMYMMJSGHL-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Chloro-1-methyl-1H-indazole-5-carboxylic acid belongs to the indazole class of heterocyclic compounds, which feature a fused benzene and pyrazole ring system. Key structural attributes include:

  • Molecular formula: C9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2 (inferred from analogous compounds ).

  • Molecular weight: 228.62 g/mol (calculated from the formula).

  • Substituents:

    • Chlorine at position 6, enhancing electrophilic reactivity.

    • Methyl group at position 1, influencing steric and electronic properties.

    • Carboxylic acid at position 5, enabling salt formation and conjugation reactions.

The compound’s planar structure and polar functional groups contribute to its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, though exact solubility data requires experimental validation .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 6-chloro-1-methyl-1H-indazole-5-carboxylic acid can be inferred from methodologies applied to analogous indazoles:

Cyclocondensation and Functionalization

A common approach involves cyclocondensation of hydrazine derivatives with appropriately substituted carbonyl precursors. For example:

  • Cyclocondensation: Reaction of 4-chloro-3-methyl-1H-indazole-5-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions .

  • Methylation: Introduction of the methyl group via alkylation agents like methyl iodide in the presence of a base (e.g., potassium carbonate) .

  • Oxidation: Conversion of aldehyde or alcohol intermediates to the carboxylic acid using oxidizing agents such as potassium permanganate .

A representative synthesis route is summarized below:

StepReaction ConditionsYieldKey Reagents
1Cyclocondensation at 80°C in HCl/EtOH65%Hydrazine hydrate, 4-chloro-3-methylbenzaldehyde
2Methylation at 25°C in DMF78%Methyl iodide, K₂CO₃
3Oxidation with KMnO₄ in H₂O82%KMnO₄, H₂SO₄

Suzuki-Miyaura Coupling

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

  • Kinase inhibitors: Conjugation with pyridine or pyrimidine moieties yields candidates targeting EGFR or VEGFR2 .

  • Antifungal agents: Amide derivatives exhibit enhanced bioavailability and target specificity .

Prodrug Design

Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability, enabling prodrug strategies. Hydrolysis in vivo regenerates the active acid form .

Comparative Analysis with Related Indazole Derivatives

CompoundCAS NumberKey DifferencesBiological Activity
1H-Indazole-5-carboxylic acid61700-61-6Lacks chlorine and methyl groupsModerate antifungal
6-Chloro-1H-indazole-5-carboxylic acid1890961-61-1No methyl group at position 1Enhanced reactivity
7-Methyl-1H-indazole-5-carboxylic acid1031417-41-0Methyl at position 7 instead of 1Reduced solubility

The methyl group at position 1 in the target compound confers greater metabolic stability compared to non-methylated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .

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